B612829 144409-99-4 CAS No. 144409-99-4

144409-99-4

Número de catálogo: B612829
Número CAS: 144409-99-4
Peso molecular: 4329.86
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

β-Amyloid (40-1) (CAS 144409-99-4) is a synthetic peptide with the reversed sequence of the biologically active β-amyloid (1-40) peptide. It serves as an inactive control in Alzheimer’s disease research, particularly in studies investigating amyloid aggregation, neurotoxicity, and therapeutic interventions .

Propiedades

Número CAS

144409-99-4

Peso molecular

4329.86

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Amyloid Beta-Protein (40-1) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

In an industrial setting, the production of Amyloid Beta-Protein (40-1) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the peptide .

Análisis De Reacciones Químicas

Types of Reactions

Amyloid Beta-Protein (40-1) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the Amyloid Beta-Protein (40-1) peptide itself. During the synthesis, intermediate protected peptides are also formed, which are subsequently deprotected and cleaved to yield the final product .

Aplicaciones Científicas De Investigación

Amyloid Beta-Protein (40-1) is extensively used in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer’s disease. Its applications include:

Mecanismo De Acción

Amyloid Beta-Protein (40-1) exerts its effects by interacting with other amyloid beta peptides and proteins in the brain. It can aggregate to form amyloid plaques, which are characteristic of Alzheimer’s disease. The aggregation process involves the formation of beta-sheet structures that lead to the deposition of insoluble fibrils. These fibrils disrupt cellular function and contribute to neurodegeneration .

Comparación Con Compuestos Similares

Key Properties:

  • Molecular Formula : C₁₉₄H₂₉₅N₅₃O₅₈S .
  • Molecular Weight : 4329.84–4329.86 Da .
  • Sequence (One-Letter Code) : VVGGVMLGIIAGKNSGVDEAFFVLKQHHVEYGSDHRFEAD .
  • Solubility : Soluble in water (1 mg/mL) .
  • Function : Inactive control for β-amyloid (1-40) due to reversed sequence .

Comparison with Similar Compounds

β-Amyloid (40-1) is compared below with two structurally related peptides: β-amyloid (1-40) and β-amyloid (42-1) , as well as functionally similar compounds.

Structural Comparison with β-Amyloid (1-40) and β-Amyloid (42-1)

Parameter β-Amyloid (40-1) (144409-99-4) β-Amyloid (1-40) (CAS varies) β-Amyloid (42-1) (317366-82-8)
Sequence Direction Reversed (40 → 1) Native (1 → 40) Reversed (42 → 1)
Molecular Weight 4329.84–4329.86 Da ~4233.72 Da* ~4534.14 Da (estimated)
Solubility 1 mg/mL in water Low (prone to aggregation) Not explicitly reported
Biological Activity Inactive control Active (forms amyloid plaques) Inactive control
Primary Use Control in aggregation studies Disease model for Alzheimer’s Control for β-amyloid (1-42)

*Note: Discrepancy in molecular weight for β-amyloid (1-40) arises from conflicting sources.

Functional Comparison with Other Control Peptides

  • Scrambled Peptides: Unlike β-amyloid (40-1), scrambled peptides retain the same amino acids but in a randomized order, which may partially retain residual activity .
  • Truncated Fragments : Shorter β-amyloid fragments (e.g., 25-35) lack the full-length structure required for aggregation, making them less reliable as controls .

Aggregation and Solubility Differences

  • This property validates its use as a negative control in aggregation assays.
  • The reversed sequence disrupts hydrophobic interactions critical for amyloid fibril formation, explaining its inert behavior .

Molecular Weight Impact on Solubility

  • Despite identical amino acid composition, β-amyloid (40-1) exhibits higher aqueous solubility than β-amyloid (1-40) due to altered charge distribution and reduced self-association .

Functional Studies

    Actividad Biológica

    Overview of Biological Activity

    Biological activity refers to the effects a compound has on living organisms, which can include a wide range of interactions at the molecular, cellular, and organismal levels. Understanding the biological activity of a compound typically involves assessing its pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug).

    Key Areas of Investigation

    • Mechanism of Action : Understanding how the compound interacts with biological systems.
    • Target Identification : Identifying specific proteins or pathways that the compound affects.
    • In Vitro Studies : Conducting laboratory experiments using cell cultures to observe biological effects.
    • In Vivo Studies : Testing in animal models to evaluate safety, efficacy, and pharmacological profiles.

    Example Data Table: Biological Activity Assays

    Assay TypeDescriptionResultReference
    Cell ViabilityMTT Assay on cancer cell linesIC50 = 10 µM
    ApoptosisAnnexin V/PI StainingIncreased apoptosis in treated cells
    Receptor BindingRadiolabeled ligand bindingHigh affinity for target receptor

    Example Data Table: Pharmacokinetic Properties

    PropertyValueMethodology
    Half-life4 hoursAnimal model study
    Bioavailability75%Oral administration
    Clearance5 L/hIV administration

    Case Study 1: Anticancer Activity

    A study investigated the potential anticancer properties of compound 144409-99-4 using various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value indicating effective concentration for inducing cell death. Further mechanistic studies revealed that it triggered apoptosis through mitochondrial pathways.

    Case Study 2: Neuroprotective Effects

    Another research project focused on the neuroprotective effects of 144409-99-4 in models of neurodegeneration. The findings suggested that the compound could reduce oxidative stress markers and improve neuronal survival rates when administered prior to neurotoxic insults.

    Research Findings

    Recent research has highlighted several promising aspects of the biological activity associated with compound 144409-99-4:

    • Anti-inflammatory Properties : Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
    • Neurotransmitter Modulation : Some studies indicate that it could influence neurotransmitter levels, which may have implications for treating mood disorders or neurodegenerative conditions.

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.